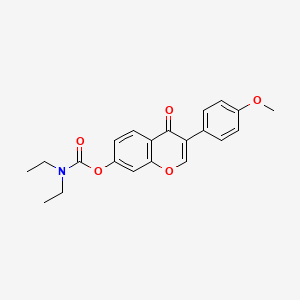
N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, that consists of four carbon atoms and one nitrogen atom . The pyrrole ring is present in many important natural products, such as heme, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of a five-membered ring with alternating single and double bonds, similar to benzene. The difference is that one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
Pyrrole is a versatile molecule that can undergo a variety of chemical reactions. For example, it can participate in electrophilic substitution reactions, much like benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyrrole is a colorless volatile liquid that is slightly soluble in water . It’s also polar and can form hydrogen bonds .科学的研究の応用
Synthetic Methodologies and Characterization
Research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide often involves the development of novel synthetic routes and characterization techniques. For instance, Murthy et al. (2017) detailed the synthesis and reactivity study of a heterocyclic molecule, underscoring the synthesis methodologies, characterization by various spectroscopic techniques, and the analysis of molecular stability through hyper-conjugative interactions and charge delocalization. This work demonstrates the intricate processes involved in synthesizing and characterizing compounds related to this compound, providing insights into their structural and electronic properties (Murthy et al., 2017).
Biological Activities and Potential Therapeutic Applications
The research into this compound also extends into evaluating its biological activities and potential therapeutic applications. For example, Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although not directly mentioning this compound, this study highlights the interest in fluoro-substituted compounds for potential anticancer properties, suggesting a broader context for researching similar compounds (Hammam et al., 2005).
Photocatalytic Applications
Another intriguing area of research is the exploration of photocatalytic applications of fluoro-substituted benzamides. Torimoto et al. (1996) examined the photocatalytic degradation of propyzamide, showcasing the role of TiO2 and various supports in enhancing the degradation rate. While not directly related to this compound, this study underscores the potential of fluoro-substituted benzamides in environmental applications, particularly in photocatalytic processes for degrading pollutants (Torimoto et al., 1996).
作用機序
Safety and Hazards
将来の方向性
The future directions in the study of pyrrole and its derivatives could involve the synthesis of novel, potent, selective, and less toxic anticancer agents . There’s also potential for the development of new antibacterial agents that have a different mechanism of action from traditional antibiotics .
特性
IUPAC Name |
2-chloro-6-fluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAJVLBDBMJSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

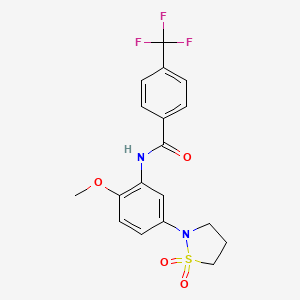
![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)
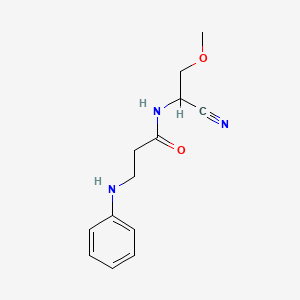
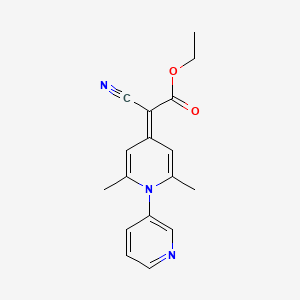
![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
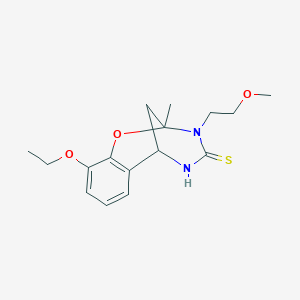
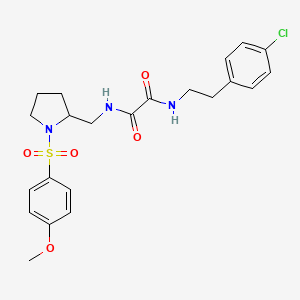
![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)


